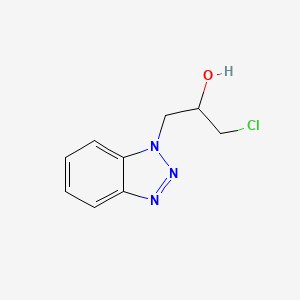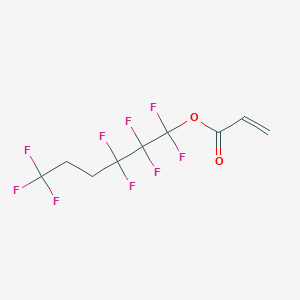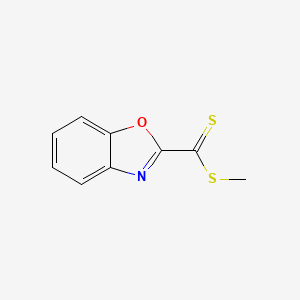![molecular formula C11H13ClN2O2S B14350077 Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate CAS No. 96722-50-8](/img/structure/B14350077.png)
Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate is an organic compound with the molecular formula C11H13ClN2O2S It is a derivative of hydrazone and features a chloro-substituted ethyl acetate moiety attached to a 4-methylsulfanylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl 2-chloroacetate with 4-methylsulfanylphenylhydrazine. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution: Formation of new hydrazone derivatives with different substituents.
Oxidation: Formation of sulfoxides or sulfones.
Hydrolysis: Formation of carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate
- Ethyl 2-chloro-2-[(4-nitrophenyl)hydrazinylidene]acetate
- Ethyl 2-chloro-2-[(4-aminophenyl)hydrazinylidene]acetate
Uniqueness
Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group can undergo specific oxidation reactions and may enhance the compound’s interaction with biological targets, making it a valuable molecule for research and development.
Propiedades
Número CAS |
96722-50-8 |
|---|---|
Fórmula molecular |
C11H13ClN2O2S |
Peso molecular |
272.75 g/mol |
Nombre IUPAC |
ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13ClN2O2S/c1-3-16-11(15)10(12)14-13-8-4-6-9(17-2)7-5-8/h4-7,13H,3H2,1-2H3 |
Clave InChI |
KRSOKROUYSDIPF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=NNC1=CC=C(C=C1)SC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)
![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)
![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)



![3-(1,3-Benzoxazol-2-yl)-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14350064.png)
phosphanium chloride](/img/structure/B14350065.png)
![4,4'-[(4-Methylphenyl)methylene]bis(N,N,3-trimethylaniline)](/img/structure/B14350066.png)

